molecular formula C9H10FNO B15358926 N-(2-fluoro-6-methylphenyl)acetamide CAS No. 771-45-9

N-(2-fluoro-6-methylphenyl)acetamide

Cat. No.: B15358926
CAS No.: 771-45-9
M. Wt: 167.18 g/mol
InChI Key: MRXYBDGXZQJVSF-UHFFFAOYSA-N
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Description

N-(2-fluoro-6-methylphenyl)acetamide is an organic compound with the molecular formula C9H10FNO. It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-fluoro-6-methylphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-fluoro-6-methylphenyl)acetamide can be synthesized through several methods. One common method involves the reaction of 2-fluoro-6-methylaniline with acetic anhydride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-6-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2-fluoro-6-methylbenzoic acid.

    Reduction: Formation of 2-fluoro-6-methylphenylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-fluoro-6-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-fluoro-6-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluoro-4-methylphenyl)acetamide
  • N-(4-fluoro-2-methylphenyl)acetamide
  • N-(2-ethyl-6-methylphenyl)acetamide

Uniqueness

N-(2-fluoro-6-methylphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 2-position and the methyl group at the 6-position influences its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

771-45-9

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

N-(2-fluoro-6-methylphenyl)acetamide

InChI

InChI=1S/C9H10FNO/c1-6-4-3-5-8(10)9(6)11-7(2)12/h3-5H,1-2H3,(H,11,12)

InChI Key

MRXYBDGXZQJVSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)F)NC(=O)C

Origin of Product

United States

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